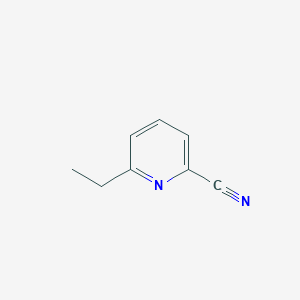

6-Ethylpicolinonitrile

Vue d'ensemble

Description

6-Ethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research and development purposes .

Synthesis Analysis

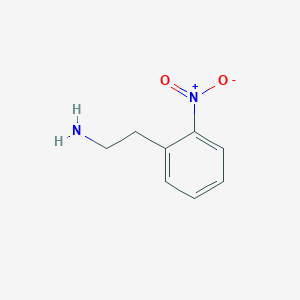

The synthesis of 6-Ethylpicolinonitrile can be achieved from 2-ETHYL-PYRIDINE 1-OXIDE and Trimethylsilyl cyanide . The process of retrosynthesis, which involves breaking down complex molecules into simpler ones, can be used to plan the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of 6-Ethylpicolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.

Applications De Recherche Scientifique

Organic Synthesis Building Block

6-Ethylpicolinonitrile is used as a building block in organic synthesis . It’s a part of the heterocyclic and organic building blocks, specifically under pyridines and nitriles . This means it can be used to construct more complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and materials science.

Herbicidal Applications

A study has shown that 6-Ethylpicolinonitrile can be used in the synthesis of potential herbicidal molecules . In this study, new compounds were designed by scaffold hopping and synthesized, which included 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids . These compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth .

Enzyme Catalysis

While there’s no direct evidence of 6-Ethylpicolinonitrile being used in enzyme catalysis, it’s worth noting that nitriles (a group to which 6-Ethylpicolinonitrile belongs) are often used in industrial applications of enzymes . Enzymes are highly efficient biocatalysts researched for industrial-scale catalysis because of their several distinct advantages . Therefore, it’s possible that 6-Ethylpicolinonitrile could find use in this area.

Propriétés

IUPAC Name |

6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQWQNCDNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513840 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59146-66-6 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

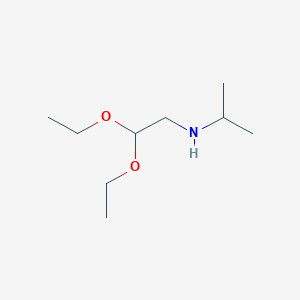

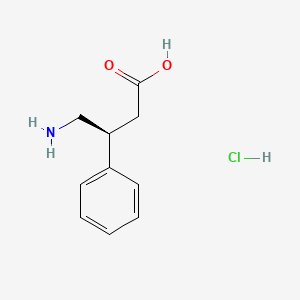

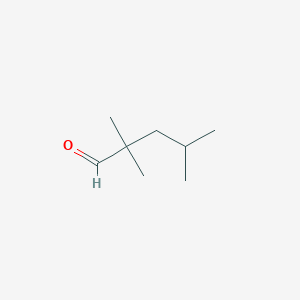

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)